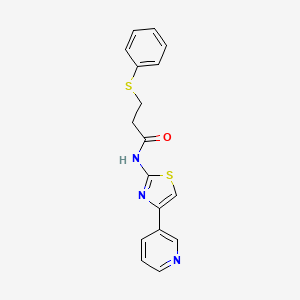
3-(phenylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(PHENYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE is a complex organic compound that features a phenylsulfanyl group, a pyridinyl group, and a thiazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PHENYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety, and finally the attachment of the phenylsulfanyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(PHENYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyridine or thiazole rings.
Applications De Recherche Scientifique
3-(PHENYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-(PHENYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include inhibition of signal transduction, interference with metabolic processes, or modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(PHENYLSULFANYL)PYRIDIN-3-AMINE: This compound shares the phenylsulfanyl and pyridine moieties but lacks the thiazole ring.
5-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)-1H-INDOLE-2-CARBOXAMIDE: This compound has a similar pyridine structure but differs in the presence of an indole and carboxamide group.
Uniqueness
3-(PHENYLSULFANYL)-N-[4-(PYRIDIN-3-YL)-1,3-THIAZOL-2-YL]PROPANAMIDE is unique due to the combination of its phenylsulfanyl, pyridinyl, and thiazolyl groups, which confer specific chemical properties and potential biological activities that are not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C17H15N3OS2 |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
3-phenylsulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H15N3OS2/c21-16(8-10-22-14-6-2-1-3-7-14)20-17-19-15(12-23-17)13-5-4-9-18-11-13/h1-7,9,11-12H,8,10H2,(H,19,20,21) |
Clé InChI |
QGRCRXLZRAUFQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11661575.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B11661577.png)
![N-[(Z)-pyridin-3-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661583.png)
![2-(1H-benzimidazol-1-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11661588.png)
![Propyl {[3,5-dicyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11661589.png)

![2-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11661598.png)
![2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11661599.png)
![N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11661603.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11661605.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11661610.png)
![ethyl (2Z)-2-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661613.png)
